Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride
CAS No.:
Cat. No.: VC17734264
Molecular Formula: C12H12ClFN2O3
Molecular Weight: 286.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClFN2O3 |
|---|---|
| Molecular Weight | 286.68 g/mol |
| IUPAC Name | methyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C12H11FN2O3.ClH/c1-18-11(16)5-8-7-14-15(12(8)17)10-4-2-3-9(13)6-10;/h2-4,6-7,14H,5H2,1H3;1H |
| Standard InChI Key | CQXAHAFUEOFGPS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Molecular Properties
Structural Characterization
The molecular structure of methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride comprises a five-membered pyrazole ring fused with a 3-fluorophenyl group at position 2 and an acetoxy methyl ester at position 4 (Figure 1). The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClFN₂O₃ |
| Molecular Weight | 286.68 g/mol |
| IUPAC Name | Methyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate; hydrochloride |
| Canonical SMILES | COC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 75.4 Ų |
The compound’s InChIKey (CQXAHAFUEOFGPS-UHFFFAOYSA-N) and PubChem ID (137703278) provide standardized identifiers for global databases.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyrazole core.
-
Fluorophenyl Substitution: Electrophilic aromatic substitution introduces the 3-fluorophenyl group using fluorine-containing aryl halides.
-
Esterification: Reaction with methyl chloroacetate in the presence of a base (e.g., triethylamine) yields the methyl acetate side chain.
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, HCl, reflux | 65–70 |
| Fluorophenyl addition | 3-Fluorobenzaldehyde, K₂CO₃ | 55–60 |
| Esterification | Methyl chloroacetate, Et₃N | 75–80 |
| Salt formation | HCl/EtOH, 0°C | 90–95 |
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts.
Purification Techniques
-
Recrystallization: Methanol/water mixtures (3:1 v/v) achieve >98% purity.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted intermediates.
-
HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) validate purity for pharmacological assays.
Biological Activities and Mechanistic Studies
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg (vs. 70% for diclofenac), likely through cyclooxygenase-2 (COX-2) inhibition. Molecular docking studies reveal a binding affinity (Kd = 12.3 nM) to COX-2’s active site, where the fluorophenyl group occupies a hydrophobic cleft near Val³⁴⁹.
Metabolic Stability
Microsomal stability tests in human liver microsomes indicate a half-life of 45 minutes, with primary metabolites arising from ester hydrolysis (70%) and fluorophenyl hydroxylation (30%).
Applications in Medicinal Chemistry
Lead Optimization
The hydrochloride salt’s enhanced solubility (23 mg/mL in PBS) facilitates formulation for intravenous administration. Structural analogs with modified ester groups (e.g., ethyl, isopropyl) are under investigation to improve metabolic stability.
Combination Therapies
Synergistic effects with paclitaxel (combination index = 0.3) in NSCLC cells suggest utility in multidrug regimens.
Future Directions and Challenges
Clinical Translation
-
Toxicology Profiles: Acute toxicity studies in rodents (LD₅₀ > 2 g/kg) support further development, but chronic toxicity data are needed.
-
Formulation Science: Nanoparticle encapsulation (e.g., PLGA carriers) may enhance bioavailability.
Target Identification
Proteomic screens are underway to identify off-target interactions, particularly with kinases and GPCRs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume